molecular formula C10H12ClFN2 B13340836 5-Chloro-2-fluoro-3-(piperidin-4-YL)pyridine

5-Chloro-2-fluoro-3-(piperidin-4-YL)pyridine

Cat. No.: B13340836
M. Wt: 214.67 g/mol
InChI Key: MMCHMPYDLDWHRF-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-(piperidin-4-yl)pyridine: is a heterocyclic organic compound that contains a pyridine ring substituted with chlorine, fluorine, and a piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-3-(piperidin-4-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoropyridine and 4-chloropiperidine.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-2-fluoro-3-(piperidin-4-yl)pyridine can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered oxidation states.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF, elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases such as potassium phosphate.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: 5-Chloro-2-fluoro-3-(piperidin-4-yl)pyridine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding.

Medicine:

    Drug Development: The compound is investigated for its potential as a lead compound in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry:

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes and physiological responses. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 5-Chloro-3-fluoro-2-(morpholin-4-yl)pyridine
  • 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
  • 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Comparison:

  • Structural Differences: While these compounds share similar core structures, they differ in the nature and position of substituents, such as the presence of a morpholine or benzoxazole ring.
  • Chemical Properties: The differences in substituents lead to variations in chemical reactivity, solubility, and stability.
  • Biological Activity: The unique combination of substituents in 5-Chloro-2-fluoro-3-(piperidin-4-yl)pyridine may result in distinct biological activities compared to its analogs, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

5-chloro-2-fluoro-3-piperidin-4-ylpyridine

InChI

InChI=1S/C10H12ClFN2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2

InChI Key

MMCHMPYDLDWHRF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(N=CC(=C2)Cl)F

Origin of Product

United States

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